N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
Description
N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
Molecular Formula |
C15H21ClN2O2S |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H21ClN2O2S/c16-15-4-2-1-3-12(15)11-18-9-7-13(8-10-18)17-21(19,20)14-5-6-14/h1-4,13-14,17H,5-11H2 |
InChI Key |
VBWPWKRJWBGLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves the reaction of 2-chlorobenzyl chloride with piperidine to form N-(2-chlorobenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines .
Scientific Research Applications
N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
Uniqueness
N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of a piperidine ring with a cyclopropanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
